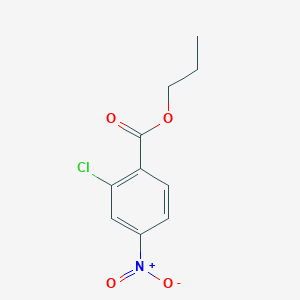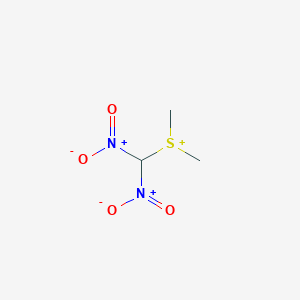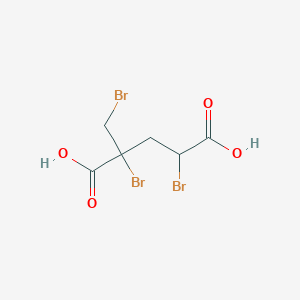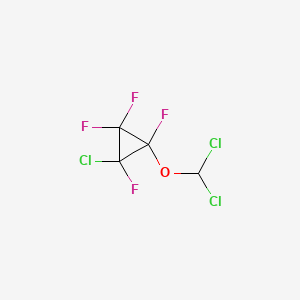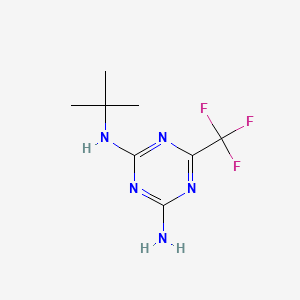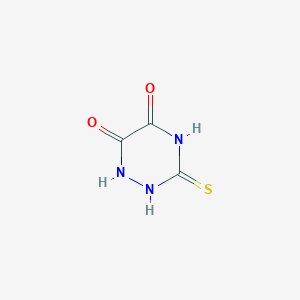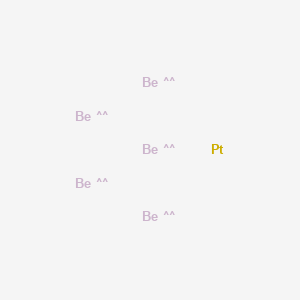
Beryllium--platinum (5/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beryllium–platinum (5/1) is an intermetallic compound consisting of beryllium and platinum in a 5:1 ratio. This compound is part of the broader family of beryllium-platinum alloys, which are known for their unique properties, including high melting points, excellent thermal conductivity, and significant mechanical strength. These characteristics make beryllium–platinum (5/1) a subject of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of beryllium–platinum (5/1) typically involves high-temperature methods due to the refractory nature of both beryllium and platinum. One common approach is the direct combination of elemental beryllium and platinum in a controlled atmosphere to prevent oxidation. The reaction is carried out in a high-temperature furnace, often exceeding 1000°C, to ensure complete alloying.
Industrial Production Methods
Industrial production of beryllium–platinum (5/1) may involve more sophisticated techniques such as vacuum arc melting or induction melting. These methods help achieve a homogeneous alloy by ensuring thorough mixing of the molten metals. The resulting ingots are then subjected to various heat treatments to enhance their mechanical properties.
化学反应分析
Types of Reactions
Beryllium–platinum (5/1) can undergo several types of chemical reactions, including:
Oxidation: Beryllium in the alloy can oxidize to form beryllium oxide (BeO), especially at elevated temperatures.
Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of platinum.
Substitution: Beryllium–platinum (5/1) can participate in substitution reactions where other metals replace beryllium or platinum in the alloy.
Common Reagents and Conditions
Oxidizing Agents: Oxygen or air at high temperatures can oxidize beryllium.
Reducing Agents: Hydrogen gas can be used to reduce any oxides formed on the surface of the alloy.
Substitution Reactions: These typically require the presence of other metals and high temperatures to facilitate the exchange.
Major Products
Oxidation: Beryllium oxide (BeO) and platinum remain largely unreacted.
Reduction: Pure beryllium and platinum metals.
Substitution: New intermetallic compounds depending on the substituting metal.
科学研究应用
Beryllium–platinum (5/1) has several applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique surface properties.
Biology: Investigated for its potential in biomedical devices owing to its biocompatibility and mechanical strength.
Medicine: Explored for use in medical implants and diagnostic equipment.
Industry: Utilized in aerospace and electronics for its high thermal conductivity and mechanical resilience.
作用机制
The effects of beryllium–platinum (5/1) are primarily due to its physical and chemical properties. The high melting point and thermal conductivity make it an excellent material for high-temperature applications. The alloy’s mechanical strength and resistance to oxidation contribute to its durability in harsh environments. On a molecular level, the interaction between beryllium and platinum atoms creates a stable lattice structure that enhances these properties.
相似化合物的比较
Similar Compounds
Beryllium–nickel (5/1): Similar in structure but with different mechanical and thermal properties.
Beryllium–copper (5/1): Known for its excellent electrical conductivity and mechanical strength.
Platinum–iridium alloys: Used in high-precision applications due to their stability and resistance to corrosion.
Uniqueness
Beryllium–platinum (5/1) stands out due to its combination of high thermal conductivity, mechanical strength, and resistance to oxidation. These properties make it particularly suitable for applications requiring durability and performance under extreme conditions.
属性
CAS 编号 |
58984-50-2 |
|---|---|
分子式 |
Be5Pt |
分子量 |
240.14 g/mol |
InChI |
InChI=1S/5Be.Pt |
InChI 键 |
MATRMMHNMBSIER-UHFFFAOYSA-N |
规范 SMILES |
[Be].[Be].[Be].[Be].[Be].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)

![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one)](/img/structure/B14603684.png)

